molecular formula C17H16ClN3O4S B7713754 N-(4-chlorobenzyl)-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide

N-(4-chlorobenzyl)-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide

Cat. No. B7713754
M. Wt: 393.8 g/mol
InChI Key: DTWTYCHATGXRMI-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a sulfonamide derivative that exhibits a range of biological activities, including anti-inflammatory, antifungal, and antitumor effects.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and antifungal activities, this compound has been shown to possess antitumor activity against various cancer cell lines. Furthermore, this compound has been found to exhibit antioxidant activity, which may contribute to its therapeutic potential.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-chlorobenzyl)-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide in lab experiments is its wide range of biological activities, which makes it a versatile compound for studying various cellular processes. However, one limitation is the lack of information regarding its mechanism of action, which makes it difficult to fully understand its biological effects.

Future Directions

There are several future directions for research on N-(4-chlorobenzyl)-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide. One area of interest is the development of novel derivatives with improved biological activity and selectivity. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications in various disease states. Finally, the use of this compound in combination with other drugs or therapies may also be explored to enhance its therapeutic potential.

Synthesis Methods

The synthesis of N-(4-chlorobenzyl)-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide involves the reaction of 4-chlorobenzylamine with 4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain a pure compound.

Scientific Research Applications

N-(4-chlorobenzyl)-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has been found to possess antifungal activity against various fungal strains, including Candida albicans and Aspergillus fumigatus.

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O4S/c1-11-20-17(21-25-11)15-9-14(7-8-16(15)24-2)26(22,23)19-10-12-3-5-13(18)6-4-12/h3-9,19H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTWTYCHATGXRMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-Chlorophenyl)methyl]-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-YL)benzene-1-sulfonamide

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